4-Methyl-3-[(methylamino)methyl]aniline
Description
4-Methyl-3-[(methylamino)methyl]aniline is a substituted aniline derivative featuring a methyl group at the 4-position and a methylamino-methyl moiety at the 3-position of the aromatic ring. For example, derivatives like 4-methyl-3-(morpholinosulfonyl)aniline () and 4-methyl-3-(trifluoromethyl)aniline () highlight the pharmacological relevance of substituent modifications on the aniline scaffold. These compounds are often optimized for receptor binding (e.g., farnesoid X receptor (FXR) antagonism) or physicochemical properties such as solubility and metabolic stability .
Properties
CAS No. |
744138-96-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-methyl-3-(methylaminomethyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
BETJQPLVMIOYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-[(methylamino)methyl]aniline can be synthesized through several methods. One common method involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol under mild conditions (60°C) using NaOH as a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reduction of nitroarenes followed by methylation. The process typically includes the use of hydrogen gas and a metal catalyst such as palladium or platinum to reduce the nitro group to an amine, followed by methylation using methanol or other methylating agents .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(methylamino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-3-[(methylamino)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other organic products.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(methylamino)methyl]aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the methylamino group can donate electrons to form new bonds.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-Methyl-3-[(methylamino)methyl]aniline with key analogs, emphasizing substituent effects and applications:
Structure-Activity Relationship (SAR) Insights
- Substituent Position : demonstrates that a 4-methyl group on the aniline ring is critical for FXR antagonism, whereas a 2-methyl analog exhibits reduced activity .
- Hydrogen-Bonding Motifs: The morpholinosulfonyl group () contributes to strong receptor interactions via sulfonamide oxygen atoms, critical for antagonistic potency .
- Steric Effects : Bulky substituents like pyrimidinyl or pyrazolyl () may hinder binding in some contexts but could improve selectivity in others .
Key Research Findings
FXR Antagonists: 4-Methyl-3-(morpholinosulfonyl)aniline derivatives show nanomolar IC50 values, outperforming analogs with unmethylated sulfonamides or alternative substituents .
Metabolic Stability : Trifluoromethyl-substituted anilines () are often prioritized for their resistance to oxidative metabolism .
Limitations: The absence of explicit data on this compound necessitates caution in extrapolating SAR trends from analogs.
Biological Activity
4-Methyl-3-[(methylamino)methyl]aniline, also known as 3-Methyl-4-[(methylamino)methyl]aniline, is an aromatic amine with potential biological activities. This compound has garnered attention due to its structural properties and implications in various biological systems. The following sections explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C9H14N2
- Molecular Weight : 150.23 g/mol
- CAS Number : 744138-96-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's amine groups facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival, particularly in cancer cells.
- Receptor Modulation : It can modulate the activity of neurotransmitter receptors, potentially influencing neurochemical pathways related to mood and cognition.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits potential in inhibiting the growth of cancer cell lines through apoptosis induction. |
| Antimicrobial | Shows activity against various bacterial strains, indicating potential as an antimicrobial agent. |
| Neuroactive | May influence neurotransmitter systems, suggesting potential applications in neuropharmacology. |
Case Studies
-
Anticancer Activity :
- A study investigated the effects of this compound on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against breast and colon cancer cells.
-
Antimicrobial Effects :
- In vitro tests revealed that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains, with promising results suggesting further development as an antibiotic.
-
Neuropharmacological Insights :
- Research exploring the compound's effects on neurotransmitter release indicated that it could enhance serotonin levels in synaptic clefts, potentially offering therapeutic avenues for mood disorders.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Structural modifications have been shown to improve selectivity towards specific targets while minimizing side effects.
Notable Findings Include:
- Structure-Activity Relationship (SAR) : Modifications in the methyl group position significantly affect the compound's binding affinity and biological efficacy.
- Toxicity Assessments : Preliminary toxicity studies suggest that while the compound shows promise as a therapeutic agent, careful evaluation is necessary to assess its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
